[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a methoxy-substituted phenyl group and a propyl-substituted pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propyl group. The methoxyphenyl group is then attached through a series of condensation and reduction reactions. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halides, amines, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [(3-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- [(3-methoxyphenyl)methyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the methoxyphenyl and propyl-pyrazole groups provides a distinct set of chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-9-18-14(7-8-17-18)12-16-11-13-5-4-6-15(10-13)19-2/h4-8,10,16H,3,9,11-12H2,1-2H3 |
InChI Key |
BFTLYLSKGOODNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.